molecular formula C15H28O2 B12653205 2,2'-(1-Methylethylidene)bis(cyclohexan-1-ol) CAS No. 94135-14-5

2,2'-(1-Methylethylidene)bis(cyclohexan-1-ol)

Cat. No.: B12653205
CAS No.: 94135-14-5
M. Wt: 240.38 g/mol
InChI Key: VNFGHPHDNKDZBB-UHFFFAOYSA-N
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Description

2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) is an organic compound with the molecular formula C15H28O2. It is a derivative of cyclohexanol and is characterized by the presence of two cyclohexanol groups connected by a methylethylidene bridge. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) can be synthesized through the hydrogenation of bisphenol A (2,2-bis(4-hydroxyphenyl)propane). The hydrogenation process typically involves the use of a nickel, cobalt, or ruthenium catalyst under high pressure (10-30 MPa) and elevated temperatures (150-250°C) .

Industrial Production Methods

The industrial production of 2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) follows a similar hydrogenation process as described above. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated cyclohexanol derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of high-performance polymers and resins.

    Biology: Investigated for its potential as a stabilizing agent in biological assays.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of high-performance plastics and polyamides.

Mechanism of Action

The mechanism of action of 2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. Additionally, the methylethylidene bridge provides structural rigidity, enhancing the compound’s overall stability .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane, 1,1’-(1-methylethylidene)bis-: Similar in structure but lacks the hydroxyl groups.

    2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-: Contains a cyclohexene ring instead of a cyclohexanol ring.

    1-Ethenyl-1-methyl-2,4-bis-(1-methylethenyl)cyclohexane: Contains ethenyl groups instead of hydroxyl groups

Uniqueness

2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) is unique due to the presence of two hydroxyl groups and a methylethylidene bridge, which confer distinct chemical properties and reactivity. These features make it valuable in applications requiring high stability and specific reactivity .

Properties

CAS No.

94135-14-5

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

2-[2-(2-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol

InChI

InChI=1S/C15H28O2/c1-15(2,11-7-3-5-9-13(11)16)12-8-4-6-10-14(12)17/h11-14,16-17H,3-10H2,1-2H3

InChI Key

VNFGHPHDNKDZBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCCCC1O)C2CCCCC2O

Origin of Product

United States

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